Guanosine-2'-monophosphate

Description

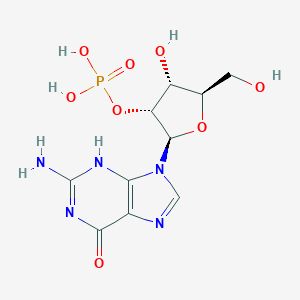

Structure

3D Structure

Properties

IUPAC Name |

[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biogenesis and Metabolic Fates of Guanosine 2 Monophosphate

Enzymatic Formation of Guanosine-2'-monophosphate from Ribonucleic Acid Degradation

The primary route for the biogenesis of this compound is through the enzymatic cleavage of RNA. This degradation is catalyzed by a class of enzymes known as ribonucleases (RNases). wikipedia.org Specifically, transferase-type ribonucleases, such as those belonging to the RNase T2 family, are instrumental in this process. nih.govnih.gov These enzymes are broadly distributed across bacteria, fungi, plants, and animals. nih.gov

The cleavage of single-stranded RNA by these enzymes is not a simple hydrolysis but a two-step process. nih.govresearchgate.net

Transphosphorylation: The first step involves an intramolecular attack by the 2'-hydroxyl group of a ribose sugar on the adjacent phosphorus atom in the RNA backbone. This reaction is catalyzed by two conserved histidine residues in the enzyme's active site and results in the cleavage of the phosphodiester bond, producing a 2',3'-cyclic phosphate (B84403) intermediate. nih.govresearchgate.net For guanine-containing nucleotides, this intermediate is Guanosine-2',3'-cyclic monophosphate. hmdb.ca

Hydrolysis: In the second step, the same catalytic histidines reverse their roles to hydrolyze the cyclic phosphodiester bond. nih.govresearchgate.net This hydrolysis of the Guanosine-2',3'-cyclic monophosphate intermediate opens the cyclic ring, which can yield either this compound or Guanosine-3'-monophosphate as the final product. wikipedia.org

Therefore, the degradation of RNA by enzymes like the RNase T2 family represents a direct pathway for the formation of 2'-GMP.

| Enzyme Family | Mechanism Steps | Intermediate | Potential Products |

| Ribonuclease T2 (RNase T2) Family | 1. Transphosphorylation | 2',3'-cyclic monophosphate | Oligo- or mononucleotides with a terminal 2'- or 3'-phosphate nih.govresearchgate.netwikipedia.org |

| 2. Hydrolysis |

Interconversion Pathways and Isomerization of this compound

The metabolic flexibility of guanosine (B1672433) monophosphates is centered around the key Guanosine-2',3'-cyclic monophosphate intermediate. The formation of this cyclic compound allows for the interconversion between the 2' and 3' isomers. The specific isomer produced depends on the enzymatic hydrolysis of the cyclic intermediate. hmdb.cawikipedia.org For instance, enzymes classified as 2',3'-cyclic-nucleotide 2'-phosphodiesterases catalyze the hydrolysis of 2',3'-cyclic GMP specifically to 3'-GMP. hmdb.ca

Conversely, other enzymes can facilitate the formation of the cyclic intermediate from a monophosphate. RNA 3'-phosphate cyclase, for example, can convert a 3'-terminal phosphate into a 2',3'-cyclic phosphodiester, creating the potential for re-isomerization. hmdb.ca The three primary isomers—2'-GMP, 3'-GMP, and 5'-GMP—are distinct chemical entities. researchgate.net While the interconversion between 2'- and 3'-isomers proceeds via the cyclic intermediate, integration into major biosynthetic or energy-requiring pathways necessitates conversion to the 5'-isomer, which typically requires a series of dephosphorylation and re-phosphorylation steps.

| Starting Compound | Enzyme Action | Intermediate | Ending Compound |

| RNA | RNase T2 (Transphosphorylation) | Guanosine-2',3'-cyclic monophosphate | This compound / Guanosine-3'-monophosphate nih.govwikipedia.org |

| Guanosine-2',3'-cyclic monophosphate | 2',3'-cyclic-nucleotide phosphodiesterase (Hydrolysis) | - | Guanosine-3'-monophosphate hmdb.ca |

| RNA with 3'-phosphate | RNA 3'-phosphate cyclase | - | RNA with 2',3'-cyclic phosphate end hmdb.ca |

This compound in the Context of Broader Purine (B94841) Metabolism (e.g., Catabolism)

For this compound to be fully catabolized, it must enter the general purine degradation pathway. This pathway primarily processes nucleosides and free purine bases rather than 2'- or 3'-nucleotides. fiveable.meutah.edu Therefore, 2'-GMP must first be converted into a form recognized by the enzymes of this cascade.

The initial and most crucial step is the removal of the phosphate group from the ribose sugar. This reaction is carried out by nucleotidases or phosphatases, which hydrolyze the phosphomonoester bond to yield the nucleoside guanosine and an inorganic phosphate.

Once guanosine is formed, it enters the canonical purine catabolic pathway: utah.eduresearchgate.netwikipedia.org

Conversion to Guanine (B1146940): The enzyme purine nucleoside phosphorylase (PNP) catalyzes the phosphorolytic cleavage of the glycosidic bond in guanosine, releasing the free purine base guanine and ribose-1-phosphate. utah.eduresearchgate.net

Deamination to Xanthine (B1682287): Guanine is then deaminated by guanine deaminase, which converts it into xanthine . utah.eduresearchgate.net

Oxidation to Uric Acid: Finally, the enzyme xanthine oxidase catalyzes the oxidation of xanthine to produce uric acid , the final product of purine catabolism in humans. fiveable.meutah.edu

In some organisms, such as the plant Arabidopsis thaliana, an alternative route exists where guanosine is directly deaminated to xanthosine (B1684192) by a guanosine deaminase. nih.govoup.com However, in mammals, the pathway proceeds through guanine. researchgate.net The metabolic fate of 2'-GMP is thus intrinsically linked to its dephosphorylation, which serves as the entry point into the broader purine breakdown process.

| Step | Substrate | Enzyme | Product |

| Entry Step | This compound | Nucleotidase / Phosphatase | Guanosine |

| 1 | Guanosine | Purine Nucleoside Phosphorylase (PNP) | Guanine utah.eduresearchgate.net |

| 2 | Guanine | Guanine Deaminase | Xanthine utah.eduresearchgate.net |

| 3 | Xanthine | Xanthine Oxidase | Uric Acid fiveable.meutah.edu |

Enzymatic Interactions and Catalytic Roles of Guanosine 2 Monophosphate

Substrate Specificity and Molecular Recognition by Ribonucleases.

Ribonucleases (RNases) are a class of enzymes that catalyze the degradation of RNA into smaller components. The specificity of these enzymes is dictated by the precise molecular interactions between their active sites and the nucleotide substrates. Guanosine-2'-monophosphate serves as an important ligand for studying these interactions.

Interactions of this compound with Ribonuclease T1.

Ribonuclease T1 (RNase T1), a small endonuclease from Aspergillus oryzae, exhibits a high specificity for cleaving RNA at the 3'-side of guanine (B1146940) residues. wikipedia.org The binding of this compound to the active site of RNase T1 has been extensively studied, revealing key aspects of molecular recognition.

Computer modeling and X-ray crystallographic studies have shown that 2'-GMP can bind to RNase T1 in different ribose puckered conformations, namely C2'-endo and C3'-endo. nih.gov The C2'-endo conformation is observed in the crystal structure of the 2'-GMP-RNase T1 complex. nih.gov The guanine base and the phosphate (B84403) group of 2'-GMP bind to nearly identical sites within the enzyme's active site, regardless of the ribose pucker. nih.gov An extensive network of hydrogen bonds is crucial for this recognition process. nih.govnih.gov

Upon binding of 2'-GMP, the active site of RNase T1 undergoes a conformational change, leading to a more closed structure and a decrease in the mobility of active site residues. nih.gov The glycosyl torsion angle of 2'-GMP in the bound state is in the +syn range for the C2'-endo conformation and in the high-syn range for the C3'-endo conformation. nih.gov

Binding of this compound to Ribonuclease Sa.

Detailed research on the specific binding interactions of this compound with Ribonuclease Sa (RNase Sa), a microbial ribonuclease from Streptomyces aureofaciens, is less extensively documented in publicly available literature compared to RNase T1. However, the formation of a complex between RNase Sa and 2'-GMP has been utilized as a starting model for the structural refinement of other ligand-bound forms of the enzyme, indicating that a stable interaction does occur. The specifics of the hydrogen bonding and conformational changes involved in the binding of 2'-GMP to Ribonuclease Sa require further dedicated investigation.

Comparative Analysis of Nuclease Affinity for 2'-, 3'-, and 5'-Guanosine Monophosphate Isomers.

The position of the phosphate group on the ribose sugar of guanosine (B1672433) monophosphate significantly influences its binding affinity and inhibitory potency towards ribonucleases. For Ribonuclease T1, experimental studies have demonstrated a clear hierarchy in inhibitory power among the three isomers. nih.gov

The inhibitory strength decreases in the following order: 2'-GMP > 3'-GMP > 5'-GMP nih.gov

This difference in affinity can be attributed to the distinct conformational states that each isomer adopts upon binding to the enzyme's active site. Nuclear magnetic resonance (NMR) studies have shown that 2'-GMP and 3'-GMP bind to RNase T1 with their guanosine moiety in a C3'-endo-syn conformation. nih.gov In contrast, 5'-GMP binds in a C3'-endo-anti conformation. nih.gov The syn conformation is believed to be required for productive binding to the active site of RNase T1. nih.gov The weaker binding of 5'-GMP is a result of it adopting the less favorable anti conformation. nih.gov

| Isomer | Bound Conformation (Ribose Pucker - Glycosyl Bond) | Relative Inhibitory Power |

|---|---|---|

| This compound (2'-GMP) | C3'-endo-syn | Highest |

| Guanosine-3'-monophosphate (3'-GMP) | C3'-endo-syn | Intermediate |

| Guanosine-5'-monophosphate (B10773721) (5'-GMP) | C3'-endo-anti | Lowest |

This compound as an Inhibitor of Enzymatic Activity.

As a structural analog of the natural substrate, this compound can act as an inhibitor of ribonuclease activity. Its ability to bind to the active site prevents the productive binding and subsequent cleavage of RNA.

Mechanisms of Inhibition by this compound.

This compound functions as a competitive inhibitor of ribonucleases. This mechanism of inhibition is characterized by the inhibitor molecule competing with the substrate for binding to the enzyme's active site. Because 2'-GMP closely resembles the guanosine nucleotide portion of an RNA substrate, it can fit into the active site and engage in similar non-covalent interactions, such as hydrogen bonding and van der Waals forces.

By occupying the active site, 2'-GMP physically blocks the entry of the RNA substrate, thereby preventing the enzyme from catalyzing its cleavage. This inhibition is reversible, as the binding of 2'-GMP is non-covalent. An increase in the substrate concentration can overcome the inhibitory effect by increasing the probability of the substrate binding to the active site over the inhibitor.

Impact on Enzyme Kinetics and Catalytic Efficiency.

The competitive inhibition by this compound has a predictable impact on the kinetic parameters of the enzymatic reaction, as described by the Michaelis-Menten model.

Michaelis Constant (Km): The apparent Km of the enzyme for its substrate is increased in the presence of a competitive inhibitor like 2'-GMP. The Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). An increased apparent Km signifies that a higher concentration of the substrate is required to achieve half-maximal velocity, reflecting the competition from the inhibitor.

Maximum Velocity (Vmax): The Vmax of the reaction remains unchanged in the presence of a competitive inhibitor. Vmax is the theoretical maximum rate of the reaction when the enzyme is saturated with the substrate. At a sufficiently high substrate concentration, the effect of the competitive inhibitor can be completely overcome, and the enzyme can still reach its maximum catalytic rate.

| Kinetic Parameter | Effect of this compound | Description |

|---|---|---|

| Apparent Michaelis Constant (Km) | Increases | Higher substrate concentration needed to reach half-maximal velocity. |

| Maximum Velocity (Vmax) | Unchanged | The theoretical maximum reaction rate is still achievable at saturating substrate concentrations. |

| Catalytic Efficiency (kcat/Km) | Decreases | The overall efficiency of the enzyme is reduced due to the increased apparent Km. |

Molecular Determinants of Enzyme-Guanosine-2'-monophosphate Specificity

The binding of the guanine base is a primary factor in the specificity for guanosine nucleotides. In the complex with RNase T1, the guanine base of 2'-GMP is securely anchored in the base recognition site through a series of five hydrogen bonds. ebi.ac.uk These interactions involve specific amino acid residues that act as hydrogen bond donors and acceptors, creating a recognition motif that is highly selective for guanine over other nucleobases. Furthermore, the guanine base is positioned between the phenolic rings of two tyrosine residues, Tyr42 and Tyr45, through stacking interactions, which further stabilizes the binding. ebi.ac.uk

The 2'-phosphate group also plays a crucial role in the specific binding of the molecule. It forms interactions with several key residues, including Arg77, Glu58, and Tyr38 in RNase T1. ebi.ac.uk Interestingly, structural studies have shown that the ribose moiety of the inhibitor does not form direct interactions with the enzyme. ebi.ac.uk This suggests that the primary determinants of specificity lie in the recognition of the guanine base and the precise positioning of the 2'-phosphate group.

In the complex of Ribonuclease from Streptomyces aureofaciens (RNase Sa) with 2'-GMP, similar principles of recognition are observed. The binding of the guanine base to the enzyme confirms the basis for guanine specificity. ebi.ac.uk The structure of this complex, resolved at high resolution, reveals a detailed network of interactions that contribute to the stable and specific binding of the inhibitor.

The conformation of the bound nucleotide is also a significant factor. In the complex with RNase T1, 2'-guanylic acid adopts a syn-conformation and a C2'-endo sugar pucker. ebi.ac.uk Theoretical calculations and spectroscopic studies have confirmed that while both C2'-endo and C3'-endo ribose puckered conformations can exist in solution, the C2'-endo conformation is the one observed in the crystalline complex with RNase T1. ebi.ac.uk This specific conformation is stabilized by the interactions within the binding pocket, highlighting the role of the enzyme in selecting a particular inhibitor conformation.

The following table summarizes the key molecular interactions between this compound and Ribonuclease T1, detailing the specific residues involved and the nature of their interactions.

Table 1: Molecular Interactions between this compound and Ribonuclease T1

| Component of 2'-GMP | Interacting RNase T1 Residue | Type of Interaction |

|---|---|---|

| Guanine Base (N1) | Glu46 (Oε2) | Hydrogen Bond |

| Guanine Base (N2) | Asn98 (O) | Hydrogen Bond |

| Guanine Base (O6) | Asn44 (N) | Hydrogen Bond |

| Guanine Base (N7) | Asn43 (Nδ2) | Hydrogen Bond |

| Guanine Base | Tyr42 | Stacking Interaction |

| Guanine Base | Tyr45 | Stacking Interaction |

| 2'-Phosphate Group | Arg77 (Nη2) | Interaction |

| 2'-Phosphate Group | Glu58 (Oε2) | Interaction |

Structural Biology Investigations of Guanosine 2 Monophosphate Complexes

High-Resolution Crystallographic Analysis of Guanosine-2'-monophosphate-Protein Interactions

X-ray crystallography stands as a cornerstone technique for visualizing molecular interactions at the atomic level. By crystallizing a protein in complex with its ligand, in this case, 2'-GMP, researchers can obtain a detailed three-dimensional map of the binding site. This powerful approach provides unparalleled insights into the specific contacts and conformational states that govern molecular recognition.

Crystallographic studies have successfully elucidated the binding modes of guanosine (B1672433) monophosphate (GMP) within various protein architectures. For instance, the crystal structure of human guanosine monophosphate reductase 2 (hGMPR2) in complex with GMP has been determined at a resolution of 3.0 Å. nih.gov This analysis revealed that the substrate, GMP, is anchored within the active site through a network of specific interactions with the surrounding amino acid residues. nih.gov

Key interactions involve the residues Met269, Ser270, Arg286, Ser288, and Gly290. nih.gov These interactions serve to precisely orient the GMP molecule for the catalytic reaction. The guanine (B1146940) base, ribose sugar, and phosphate (B84403) group of GMP each form distinct contacts with the protein, ensuring high specificity and affinity.

| Interacting Residue | Type of Interaction |

| Met269 | van der Waals |

| Ser270 | Hydrogen Bond |

| Arg286 | Salt Bridge, Hydrogen Bond |

| Ser288 | Hydrogen Bond |

| Gly290 | van der Waals |

This table illustrates the specific amino acid residues in hGMPR2 that interact with the bound GMP molecule, as determined by X-ray crystallography.

The binding of a ligand to a protein is often not a simple lock-and-key mechanism but rather a dynamic process that can induce significant conformational changes in both molecules. In the case of hGMPR2, the binding of GMP leads to the stabilization of an adjacent flexible loop (residues 268-289). nih.gov This loop acts like a "door" that closes over the active site upon substrate binding, effectively sequestering the GMP molecule from the solvent and creating a catalytically competent environment. nih.gov

Similarly, studies on other GMP-binding proteins, such as those with cyclic nucleotide-binding (CNB) domains, have shown that ligand binding can lead to substantial structural rearrangements. researchgate.net For example, in the absence of cyclic guanosine monophosphate (cGMP), the phosphate-binding cassette (PBC) of the human protein kinase G (PKG) Iβ CNB-B domain is in an open conformation. researchgate.net Upon cGMP binding, the PBC becomes more compact, a conformational change that is critical for downstream signaling events. researchgate.net

Computational Modeling and Simulation of this compound Binding and Dynamics

While crystallography provides static snapshots of molecular complexes, computational methods offer a dynamic view of these interactions. Molecular dynamics (MD) simulations and free energy calculations are powerful tools for exploring the conformational landscape and binding energetics of 2'-GMP-protein complexes.

In another study, MD simulations were employed to investigate novel guanosine derivatives as potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). researchgate.net These simulations provided detailed information about the binding poses and interaction patterns of the guanosine analogs within the active site of the viral enzyme. researchgate.net

Free energy perturbation (FEP) is a computational method used to calculate the relative binding affinities of different ligands to a protein. nih.gov This technique involves creating a thermodynamic cycle to compute the free energy change associated with "mutating" one ligand into another in both the bound and unbound states. researchgate.net

FEP calculations have been successfully applied to predict the binding affinities of a series of nucleoside monophosphate analogs to fructose (B13574) 1,6-bisphosphatase. researchgate.net By accurately predicting the relative binding energies, these calculations can guide the design of more potent and specific inhibitors. researchgate.net Such computational approaches are invaluable in modern drug discovery, allowing for the rapid in silico screening of potential drug candidates before undertaking more resource-intensive experimental studies. nih.gov

Spectroscopic Probes of this compound Interactions in Solution

Spectroscopic techniques provide a means to study the interactions of 2'-GMP with proteins in their native solution state, complementing the solid-state information from crystallography and the in silico data from computational modeling.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. By analyzing the chemical shifts and relaxation properties of atomic nuclei, NMR can provide detailed information about the binding interface and the dynamics of the interaction. For instance, 1H/31P NMR spectroscopy has been used to analyze the binding mode of 2'-GMP to histone. jst.go.jp These experiments identified the specific protons of 2'-GMP that are in close contact with the histone protein, revealing that the H2' and H3' protons have a low contribution to the binding epitopes. jst.go.jp

Furthermore, field-cycling 31P NMR relaxometry has been employed to probe the dynamics of enzyme-bound substrates and cofactors in guanosine-5'-monophosphate (B10773721) reductase (GMPR). nih.gov These experiments revealed distinct dynamic profiles for the 31P nuclei in different catalytic complexes, highlighting the importance of substrate and cofactor dynamics in the enzymatic reaction cycle. nih.gov Other spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, can also provide valuable information about the vibrational modes of functional groups involved in the binding interaction. nepjol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure and dynamics of molecules like this compound. By analyzing parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can piece together a detailed picture of the molecule's preferred conformations.

Conformational Analysis: Key conformational features of guanosine monophosphates that can be determined by NMR include the sugar pucker of the ribose ring and the orientation of the guanine base relative to the sugar (the glycosidic bond conformation).

Sugar Pucker: The ribose ring is not planar and typically exists in equilibrium between two major puckered conformations: C2'-endo and C3'-endo. The specific pucker can be determined by analyzing the coupling constants between protons on the sugar ring. For the closely related 5'-GMP, solid-state NMR has been used to distinguish between these states, finding that a C3'-endo conformation results in a right-handed molecular helix, whereas a C2'-endo pucker would favor a left-handed helix. nih.gov

Glycosidic Bond Conformation: The guanine base can rotate around the glycosidic bond, leading to two primary conformations: syn and anti. The anti conformation, where the bulky part of the base points away from the sugar, is generally more stable. This can be confirmed by two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which detect through-space proximity between protons. For 5'-GMP, 2D NMR has confirmed that the guanine base is in the anti-conformation. nih.gov

Dynamic Studies: NMR is also uniquely suited to probe the dynamic processes of molecules over a wide range of timescales. nih.gov Techniques like ³¹P NMR relaxometry can be used to interrogate the dynamics of the phosphate group. In studies of enzyme-bound 5'-GMP, ³¹P NMR revealed distinct dynamic profiles for the substrate and cofactor within the enzyme's active site, highlighting how molecular interactions can constrain or enhance motion. nih.gov Such an approach would be directly applicable to studying the dynamics of 2'-GMP in complexes, providing insight into the flexibility of the phosphate group, which is crucial for its interactions and catalytic roles.

| NMR Technique | Parameter Measured | Structural/Dynamic Information Obtained | Example Finding (from 5'-GMP studies) |

|---|---|---|---|

| ¹H-¹H COSY/TOCSY | J-coupling (scalar coupling) | Through-bond connectivity of protons, aids in assigning sugar ring protons. | Confirmation of ribose proton network. |

| ¹H-¹H NOESY | Nuclear Overhauser Effect | Through-space proximity of protons, determines glycosidic bond orientation. | Observation of DQ signals between H8 and H5',5'' consistent with an anti-conformation. nih.gov |

| ¹³C NMR | Chemical Shifts | Sugar pucker conformation (C2'-endo vs. C3'-endo). | Distinct ¹³C chemical shifts of sugar carbons are used to determine the ribose conformation. nih.gov |

| ³¹P NMR Relaxometry | Spin-lattice (T₁) and spin-spin (T₂) relaxation times | Dynamics and local environment of the phosphate group. | Reveals distinct binding modes and dynamic profiles of enzyme-bound GMP. nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Phosphate Group Interactions

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are highly sensitive to the chemical environment of specific functional groups. They are particularly effective for studying the interactions of the phosphate moiety in nucleotides.

The vibrational modes of the phosphate group (PO₃²⁻ in its deprotonated state) are sensitive to hydrogen bonding, coordination with metal ions, and other electrostatic interactions. researchgate.net Changes in the position and intensity of these vibrational bands provide direct evidence of such interactions.

Phosphate Group Vibrations: The key vibrational mode for studying these interactions is the symmetric stretching vibration of the PO₃²⁻ group, typically found in the 970-990 cm⁻¹ region in the Raman and IR spectra of free nucleotides in solution. researchgate.net

Interaction with Metal Ions: When a metal ion interacts with the phosphate group, this band is altered. Studies on 5'-GMP with various metal ions have shown that the nature of this alteration can reveal the type of coordination. researchgate.net

Direct Bonding: A direct covalent bond between the metal and a phosphate oxygen atom causes a significant shift of the symmetric stretching band to a higher wavenumber, typically in the 1001-1014 cm⁻¹ range. researchgate.net

Indirect Interaction: If the metal ion interacts through its first hydration sphere (via water molecules), the band shifts to an intermediate range of 985-989 cm⁻¹. researchgate.net

Electrostatic Interaction: A weaker, long-range electrostatic interaction results in a smaller shift, with the band appearing between 975-983 cm⁻¹. researchgate.net

These methods provide a detailed view of how 2'-GMP's phosphate group would engage with its molecular environment, which is critical for understanding its role in larger biological structures and pathways.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment/Type of Interaction | Spectroscopy |

|---|---|---|---|

| ~978 | ν(s) PO₃²⁻ | Symmetric stretch of the free phosphate group. | Raman, FTIR |

| 975 - 983 | ν(s) PO₃²⁻ | Electrostatic interaction with a metal ion (outer-sphere). researchgate.net | Raman, FTIR |

| 985 - 989 | ν(s) PO₃²⁻ | Indirect interaction with a metal ion via water molecules. researchgate.net | FTIR |

| 1001 - 1014 | ν(s) PO₃²⁻ | Direct coordination of the phosphate group to a metal ion (inner-sphere). researchgate.net | Raman, FTIR |

| ~820 | Ribose | Marker for C2'-endo sugar pucker conformation. nih.gov | FTIR |

| ~810 | O-P-O | Phosphodiester bond vibration, sensitive to conformational changes. | Raman |

Advanced Methodologies for Guanosine 2 Monophosphate Research

Chromatographic Techniques for Guanosine-2'-monophosphate Isolation and Purification

Chromatographic methods are fundamental to the isolation and purification of this compound from complex biological matrices and for its separation from its isomers, such as Guanosine-3'-monophosphate (3'-GMP) and Guanosine-5'-monophosphate (B10773721) (5'-GMP).

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the separation and quantification of guanosine (B1672433) monophosphate isomers. Reversed-phase HPLC, particularly with C18 columns, is a widely adopted method. nih.gov The separation is typically achieved using a mobile phase consisting of an aqueous buffer, such as potassium dihydrogen phosphate (B84403), and an organic modifier like methanol. nifc.gov.vn To enhance the retention and separation of these polar analytes, ion-pairing reagents are often incorporated into the mobile phase. For instance, sodium heptanesulfonate can be used to form neutral ion pairs with the negatively charged phosphate groups of the GMP isomers, allowing for their differential retention on the nonpolar stationary phase. nifc.gov.vn

The selection of the stationary phase is critical for achieving baseline separation. While traditional C18 columns are effective, advanced column technologies such as core-shell columns can offer higher efficiency and lower back-pressure, enabling faster separations. helixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, also provides a powerful alternative for the separation of nucleotides. helixchrom.com Capillary electrophoresis (CE) has also emerged as a high-resolution technique for the separation of charged species like nucleotide isomers, offering an alternative to HPLC. nih.govrsc.org

Detection in HPLC is commonly performed using a UV detector, with the wavelength set near the maximum absorbance of the guanine (B1146940) base, typically around 250-260 nm. nih.govnifc.gov.vn

Table 1: Exemplary HPLC Parameters for Guanosine Monophosphate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) | nifc.gov.vn |

| Mobile Phase | 10 mM Potassium dihydrogen phosphate and 5 mM Sodium heptanesulfonate | nifc.gov.vn |

| Detection | Photodiode Array (PDA) at 250 nm | nifc.gov.vn |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Temperature | Ambient | nih.gov |

Spectrometric and Spectrophotometric Approaches for this compound Detection

Spectroscopic techniques are indispensable for the detection and quantification of this compound, as well as for its structural confirmation.

UV-Vis spectroscopy is a straightforward and widely used method for determining the concentration of this compound in solution. The purine (B94841) ring of the guanine base exhibits strong absorbance in the ultraviolet region. The maximum absorbance (λmax) for guanosine derivatives is consistently observed in the range of 250 nm to 260 nm. nih.govnifc.gov.vnresearchgate.net Specifically, measurements at wavelengths such as 256 nm or 260 nm are commonly employed for quantification. nih.govacs.org The concentration of a pure 2'-GMP solution can be calculated using the Beer-Lambert law, provided the molar absorptivity at the chosen wavelength is known. For complex mixtures, UV-Vis spectroscopy can be coupled with chemometric methods, such as Partial Least Squares (PLS) regression, to determine the concentration of individual components.

Mass spectrometry (MS) is a powerful technique for the definitive identification and structural elucidation of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides high specificity and sensitivity for the analysis of 2'-GMP in complex samples. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions.

Tandem mass spectrometry (MS/MS) is employed to obtain structural information through the fragmentation of the parent ion. The fragmentation pattern of guanosine monophosphate typically involves the cleavage of the glycosidic bond between the guanine base and the ribose sugar, resulting in a fragment ion corresponding to the protonated guanine base. researchgate.net Another characteristic fragmentation pathway is the cross-ring cleavage of the ribose moiety. researchgate.net High-resolution mass spectrometry can provide the accurate mass of the molecule, which can be used to determine its elemental composition, further confirming its identity.

Table 2: Common Mass Spectrometry Fragments of Guanosine Monophosphate

| Fragment | Description |

|---|---|

| [M-H]⁻ | Deprotonated molecular ion |

| [Guanine+H]⁺ | Protonated guanine base resulting from glycosidic bond cleavage |

| [Ribose-phosphate fragments] | Ions resulting from the cleavage of the sugar-phosphate backbone |

Biophysical Techniques for Characterizing this compound Interactions

Understanding the interactions of this compound with biological macromolecules such as proteins and enzymes is crucial for elucidating its biological function. Several biophysical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying molecular interactions in solution at atomic resolution. nih.govfrontiersin.org Both 1H and 31P NMR are particularly useful for investigating the binding of 2'-GMP to proteins. jst.go.jp Chemical shift perturbation experiments, where changes in the NMR spectrum of either the protein or 2'-GMP are monitored upon complex formation, can be used to map the binding interface. jst.go.jp Furthermore, advanced NMR techniques like saturation transfer difference (STD) and Water-LOGSY can identify the specific protons of 2'-GMP that are in close proximity to the protein binding site. jst.go.jp 31P NMR relaxometry can provide insights into the dynamics of enzyme-bound 2'-GMP. nih.gov

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event. nih.govmdpi.com ITC can be used to determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction between 2'-GMP and its binding partner. researchgate.net This provides a complete thermodynamic profile of the binding process, which is essential for understanding the driving forces of the interaction. researchgate.net

Academic Research Frontiers and Future Perspectives on Guanosine 2 Monophosphate

Elucidating Undiscovered Enzymatic Pathways and Novel Metabolic Roles for Guanosine-2'-monophosphate

While the metabolic pathways involving the canonical 5'-nucleotides are well-established, the network surrounding 2'-GMP is only beginning to be mapped. Current research indicates that 2'-GMP is not a product of de novo synthesis but rather a metabolite in a specific catabolic pathway.

The primary known route for 2'-GMP formation is the enzymatic hydrolysis of Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP). This reaction is catalyzed by 2',3'-cyclic nucleotide 3'-phosphodiesterases, enzymes that cleave the cyclic phosphodiester bond to yield the 2'-monophosphate form. mybiosource.com Subsequent metabolic steps can involve the dephosphorylation of 2'-GMP to its parent nucleoside, guanosine (B1672433). This conversion is thought to be carried out by ectonucleotidases when the nucleotides are present in the extracellular space. nih.gov

The elucidation of these pathways is crucial, as the presence and concentration of 2'-GMP could serve as a biomarker for the activity of specific phosphodiesterases or RNA degradation pathways that generate 2',3'-cGMP. Future research is focused on identifying other potential enzymes that may synthesize or degrade 2'-GMP and understanding how this pathway is regulated and integrated with the broader purine (B94841) metabolism network.

| Enzyme | Substrate | Product(s) | Cellular Location (putative) | Metabolic Role |

| 2',3'-cyclic nucleotide 3'-phosphodiesterase | 2',3'-cGMP | 2'-GMP | Cytosolic / Extracellular | Hydrolysis of cyclic nucleotide intermediate |

| Ectonucleotidases | 2'-GMP | Guanosine | Extracellular | Conversion of nucleotide to transportable nucleoside |

Exploring Potential Non-Canonical Biological Functions of this compound in Cellular Systems

Beyond its role as a metabolic intermediate, research is beginning to uncover potential non-canonical functions for 2'-GMP, particularly in regulating cellular processes like proliferation and apoptosis. A significant finding in this area comes from studies on T lymphoma cells.

In a study utilizing the HuT-78 T lymphoma cell line, extracellular 2'-GMP was found to exhibit potent pro-apoptotic and anti-proliferative effects. nih.gov Interestingly, the study suggests that 2'-GMP does not exert its effect directly. Instead, it acts as a precursor to guanosine. It is hypothesized that extracellular 2'-GMP is converted to guanosine by ecto-enzymes, and the resulting guanosine is then transported into the cell to trigger its cytotoxic effects. nih.gov This mechanism was supported by the observation that the effects of 2'-GMP were completely blocked by an inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for guanosine uptake. nih.gov

These findings position 2'-GMP as a potential extracellular signaling molecule or a pro-drug in specific pathological contexts. This opens up the possibility that localized extracellular production of 2'-GMP could be a mechanism for modulating cell behavior in the tumor microenvironment or during an immune response. Further research is needed to determine if this function is applicable to other cell types and what specific intracellular pathways are activated by the resulting uptake of guanosine.

| Cell Line | Compound | Observed Effect | Proposed Mechanism |

| HuT-78 | 2'-GMP | Inhibition of proliferation, Induction of apoptosis | Extracellular conversion to guanosine, followed by intracellular transport via hENT1 to induce cytotoxicity. nih.gov |

Advancements in Synthetic Strategies for this compound and its Analogs for Research Applications

The availability of pure 2'-GMP and its structurally modified analogs is essential for advancing research. These compounds are needed as analytical standards, as probes to study enzyme kinetics, and as potential therapeutic agents. However, the chemical synthesis of specific nucleotide isomers like 2'-GMP is challenging.

The primary difficulty lies in achieving regioselectivity. The guanosine nucleoside has three hydroxyl groups available for phosphorylation (2', 3', and 5'). Selective phosphorylation at the 2'-position requires a sophisticated strategy of protecting the 3'- and 5'-hydroxyls, followed by a phosphorylation reaction at the remaining 2'-hydroxyl, and subsequent deprotection. While synthetic methods for various guanosine derivatives have been reported, dedicated and high-yield strategies specifically for 2'-GMP are not yet well established. nih.govnih.gov

Future advancements in this area will likely focus on:

Orthogonal Protecting Group Chemistry: Developing novel protecting groups that can be selectively applied and removed from the different hydroxyl positions of the ribose sugar under mild conditions.

Enzymatic and Chemo-enzymatic Synthesis: Utilizing enzymes, such as specific kinases or engineered variants, that can selectively phosphorylate the 2'-position of guanosine. This approach could offer higher specificity and milder reaction conditions compared to purely chemical methods.

Synthesis of Analogs: The development of flexible synthetic platforms will also enable the creation of 2'-GMP analogs. These could include molecules with modified bases, sugars, or phosphate (B84403) groups (e.g., non-hydrolyzable phosphate mimics). Such analogs are critical tools for probing protein-nucleotide interactions and for developing potential enzyme inhibitors. nih.gov

The successful development of these synthetic strategies will provide the chemical tools necessary to fully explore the undiscovered biological roles of this compound.

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Guanosine-2'-monophosphate for biochemical studies?

- Methodological Answer : Synthesis typically involves protected guanosine derivatives subjected to site-specific phosphorylation using chemical or enzymatic methods. Purification via reverse-phase HPLC or ion-exchange chromatography is critical to remove unreacted nucleotides and byproducts. Analytical validation (e.g., NMR for 2'-phosphate confirmation, mass spectrometry for molecular weight verification) must adhere to reproducibility standards outlined in journal guidelines .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/31P NMR : Identifies phosphate group positioning and sugar pucker conformation.

- High-resolution mass spectrometry (HRMS) : Validates molecular composition.

- Ion-pair HPLC : Assesses purity (>98% recommended for enzymatic assays).

Cross-referencing with certified reference materials and reporting spectral data in supplementary files ensures transparency .

Q. How can researchers mitigate batch-to-batch variability in this compound samples?

- Methodological Answer : Standardize synthesis conditions (temperature, pH, reagent ratios) and implement quality control (QC) protocols, including:

- HPLC-UV trace comparison for consistency.

- Enzymatic activity assays (e.g., kinase inhibition studies) to confirm bioactivity.

Document deviations using laboratory information management systems (LIMS) to align with GMP-like workflows .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported binding affinities of this compound with RNA polymerases?

- Methodological Answer :

- Systematic review : Apply PRISMA guidelines to aggregate and critique existing data, identifying methodological disparities (e.g., buffer conditions, enzyme isoforms) .

- Direct comparison : Replicate key studies under harmonized conditions (e.g., 25°C, 150 mM KCl) using surface plasmon resonance (SPR) for real-time binding kinetics.

- Statistical meta-analysis : Use random-effects models to quantify heterogeneity across datasets .

Q. How can researchers evaluate the thermodynamic stability of this compound under physiological conditions?

- Methodological Answer :

- Differential scanning calorimetry (DSC) : Measures melting temperatures (Tm) in buffers mimicking intracellular environments.

- Circular dichroism (CD) : Monitors conformational changes in response to pH (4.0–8.0 range).

- Analytical ultracentrifugation (AUC) : Assesses aggregation propensity via sedimentation velocity experiments. Automated data processing tools (e.g., UltraScan GMP module) ensure reproducibility and compliance with electronic record standards .

Q. What methodologies enable the study of this compound’s role in nucleotide-sensing pathways without interference from endogenous nucleotides?

- Methodological Answer :

- Isotope labeling : Synthesize 13C/15N-labeled this compound for tracking via LC-MS/MS in cellular lysates.

- Competitive binding assays : Use fluorophore-conjugated analogs (e.g., 2'-GMP-BODIPY) to quantify receptor occupancy via fluorescence polarization.

- Knockout models : Employ CRISPR-Cas9 to eliminate endogenous guanylate kinases, reducing background noise .

Q. How should researchers design dose-response studies to assess this compound’s inhibitory effects on cyclic GMP-dependent protein kinases (PKG)?

- Methodological Answer :

- Dose range : Test 0.1–100 μM concentrations, accounting for cellular uptake limitations.

- Control experiments : Include (Rp)-8-Br-PET-cGMPS (a PKG-specific antagonist) to validate selectivity.

- Data normalization : Express inhibition as a percentage of baseline activity (no inhibitor) with error propagation from triplicate trials. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values .

Data Integrity and Reproducibility

Q. What frameworks ensure rigorous documentation of this compound-related experiments for peer review?

- Methodological Answer :

- FAIR principles : Make data Findable, Accessible, Interoperable, and Reusable.

- Electronic lab notebooks (ELNs) : Record raw data, instrument parameters, and analysis workflows.

- Supporting information : Include NMR spectra, chromatograms, and statistical scripts in supplementary files, adhering to journal guidelines for transparency .

Q. How can researchers address discrepancies in this compound’s reported solubility across publications?

- Methodological Answer :

- Standardized protocols : Use USP-type solubility apparatus with controlled agitation (50 rpm) and temperature (±0.1°C).

- HPLC quantification : Measure saturated solutions filtered through 0.22 μm membranes.

- Report conditions : Specify buffer composition, ionic strength, and equilibration time to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.